molecular formula C12H13NOS B12884802 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole CAS No. 107344-55-8

1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole

Cat. No.: B12884802
CAS No.: 107344-55-8
M. Wt: 219.30 g/mol
InChI Key: OFXFMUITSLKRMC-UHFFFAOYSA-N
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Description

1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole is a chemical reagent for research and development purposes. This compound is part of the pyrrole class of heterocyclic aromatic organic structures, which are five-membered rings with a nitrogen atom . Pyrrole derivatives are privileged scaffolds in medicinal chemistry due to their presence in numerous natural products and approved pharmaceuticals . They are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties, and are frequently investigated for developing novel enzyme inhibitors and targeted therapies . The ethylsulfinylphenyl substituent in this particular derivative may influence its electronic properties, solubility, and potential interactions with biological targets, making it a molecule of interest for structure-activity relationship (SAR) studies and the synthesis of more complex chemical entities. Researchers can utilize this compound as a key intermediate or building block in constructing diverse compound libraries for high-throughput screening. Handle with care according to laboratory safety standards. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

107344-55-8

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

1-(2-ethylsulfinylphenyl)pyrrole

InChI

InChI=1S/C12H13NOS/c1-2-15(14)12-8-4-3-7-11(12)13-9-5-6-10-13/h3-10H,2H2,1H3

InChI Key

OFXFMUITSLKRMC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)C1=CC=CC=C1N2C=CC=C2

Origin of Product

United States

Significance of Pyrrole Scaffolds in Modern Chemical Research

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry. molaid.comresearchgate.net Its structural motif is prevalent in a vast array of natural products, pharmaceuticals, and advanced materials. yuabio.com Pyrrole and its derivatives are integral components of complex macrocycles essential to life, such as the porphyrins found in heme and chlorophyll, underscoring their fundamental biological importance. molaid.comyuabio.com

In medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities. yuabio.com Numerous commercially available drugs, including anti-inflammatory agents like tolmetin, the cholesterol-lowering drug atorvastatin, and anti-cancer agents, feature a pyrrole core. nih.govacs.org The versatility of the pyrrole ring allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their therapeutic effects. nih.govchemsrc.com Beyond pharmaceuticals, pyrrole-based polymers, such as polypyrrole, exhibit valuable conductive properties, making them important in the field of materials science for applications in electronics and sensor technologies. molaid.com

Role of Chiral Sulfoxides in Asymmetric Synthesis and Advanced Materials Science

Chiral sulfoxides are organosulfur compounds that possess a stereogenic center at the sulfur atom, making them invaluable tools in modern chemistry. acs.orgrsc.org Their significance stems from their high configurational stability and the ability of the sulfinyl group to direct the stereochemical outcome of chemical reactions. rsc.orgarkat-usa.org In asymmetric synthesis, chiral sulfoxides are widely employed as chiral auxiliaries, guiding the formation of a desired stereoisomer in a reaction. arkat-usa.orgbldpharm.com The steric and electronic properties of the sulfoxide (B87167) group can effectively shield one face of a molecule, compelling reagents to attack from the less hindered direction, thereby achieving high levels of stereocontrol. arkat-usa.org The Andersen synthesis, which involves the nucleophilic substitution of a diastereomerically pure sulfinate ester, remains a classic and widely used method for preparing enantiomerically pure sulfoxides. arkat-usa.orgillinois.edu

Beyond their role as transient auxiliaries, chiral sulfoxides are increasingly being incorporated as permanent features in advanced materials and pharmaceutical agents. rsc.orgmedchemexpress.comnih.gov The inherent chirality and the ability of the sulfoxide to act as a ligand for metal centers have led to their use in the development of chiral catalysts for a variety of chemical transformations. rsc.org In materials science, the introduction of a chiral sulfoxide can influence the supramolecular organization of molecules, leading to materials with unique chiroptical properties, which are of interest for applications in nonlinear optics and chiral recognition.

Overview of 1 2 Ethylsulfinyl Phenyl 1h Pyrrole As a Model Compound for Chemical Investigations

Strategies for Constructing the 1H-Pyrrole Ring System

The formation of the 1H-pyrrole core is the foundational step in the synthesis of the target molecule. A variety of methods have been developed for the synthesis of N-substituted pyrroles, ranging from historical name reactions to modern metal-catalyzed processes.

Classical and Modern Pyrrole Synthesis Approaches Relevant to N-Substituted Pyrroles

Classical methods for pyrrole synthesis have long been the cornerstone of heterocyclic chemistry. The Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, remains one of the most direct and widely used methods for preparing N-substituted pyrroles. lookchem.comresearchgate.netnih.gov The reaction is typically catalyzed by an acid and proceeds via a dehydrative cyclization. lookchem.comresearchgate.net The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. researchgate.net

The Hantzsch pyrrole synthesis offers another classical route, involving the reaction of a β-ketoester with ammonia (B1221849) or a primary amine and an α-haloketone. wikipedia.orgnih.govyoutube.com This multicomponent reaction provides access to highly substituted pyrroles. wikipedia.orgyoutube.com

A more modern and versatile approach is the Van Leusen pyrrole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a C-N-C synthon. nih.govinnopeptichem.comresearchgate.net This reaction involves the [3+2] cycloaddition of TosMIC with an activated alkene (a Michael acceptor) in the presence of a base. innopeptichem.comlibretexts.org This method is particularly useful for constructing 3,4-disubstituted pyrroles. nih.govlibretexts.org

These classical and modern methods provide a robust toolkit for the initial construction of the N-aryl pyrrole skeleton, which is central to the synthesis of the target compound.

Interactive Table: Comparison of Classical and Modern Pyrrole Synthesis Methods
MethodReactantsKey FeaturesRelevant Citations
Paal-Knorr Synthesis 1,4-Dicarbonyl, Primary AmineDirect, acid-catalyzed, forms N-substituted pyrroles. lookchem.comresearchgate.net lookchem.comresearchgate.netnih.gov
Hantzsch Synthesis β-Ketoester, Amine, α-HaloketoneMulticomponent, yields highly substituted pyrroles. wikipedia.org wikipedia.orgnih.govyoutube.comacs.org
Van Leusen Synthesis TosMIC, Michael Acceptor[3+2] cycloaddition, good for 3,4-disubstituted pyrroles. innopeptichem.com nih.govinnopeptichem.comresearchgate.netlibretexts.org

Metal-Catalyzed Pyrrole Annulation and Cyclization Reactions

In recent decades, metal-catalyzed reactions have emerged as powerful tools for the synthesis of N-substituted pyrroles, often offering milder conditions and broader functional group tolerance compared to classical methods.

Copper-catalyzed reactions are particularly prevalent. These can include cycloaddition reactions, cycloisomerizations, and multicomponent reactions. acsgcipr.orgwiley-vch.denih.govresearchgate.net For instance, copper iodide can catalyze the synthesis of polysubstituted pyrroles from imines and alkynes, proceeding with high regioselectivity under mild conditions. nih.gov Another approach involves the copper-catalyzed cycloisomerization of cyclopropenylimines to regioselectively construct pyrroles with diverse substitution patterns. wiley-vch.de

Palladium-catalyzed methods have also been extensively developed. These often involve C-H activation and cross-coupling strategies. mdpi.comwikipedia.org A notable example is the palladium-catalyzed direct arylation of pre-formed pyrrole rings with aryl halides, which allows for the late-stage introduction of the N-aryl group. mdpi.comwikipedia.org Palladium catalysis also enables cascade reactions, such as the [4+1] annulation of α-alkenyl-dicarbonyl compounds with primary amines, to produce highly substituted pyrroles. organic-chemistry.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine with an aryl halide, is a key method for forming the N-aryl bond and can be applied to the synthesis of the precursor to the target compound. nih.govorganic-chemistry.orgscispace.com Similarly, the Ullmann condensation, a copper-catalyzed reaction, can also be employed for this purpose, though it often requires higher temperatures. wikipedia.orgnih.govthieme-connect.com

Interactive Table: Metal-Catalyzed Pyrrole Synthesis**
Metal CatalystReaction TypeKey FeaturesRelevant Citations
Copper (Cu) Cycloaddition, CycloisomerizationMild conditions, high regioselectivity. nih.gov acsgcipr.orgwiley-vch.denih.govresearchgate.net
Palladium (Pd) C-H Arylation, AnnulationHigh functional group tolerance, late-stage functionalization. mdpi.comorganic-chemistry.org mdpi.comwikipedia.orgorganic-chemistry.orgthieme-connect.com

Green Chemistry Principles in Pyrrole Synthesis for Sustainability

The principles of green chemistry are increasingly being applied to pyrrole synthesis to reduce environmental impact. frontiersin.orgnih.govacs.org This includes the use of water as a solvent, solvent-free conditions, and the use of recyclable catalysts. For example, the Paal-Knorr reaction can be performed efficiently in water or even without a solvent, significantly reducing the use of volatile organic compounds. The use of heterogeneous catalysts, such as clays (B1170129) or supported metal catalysts, allows for easy separation and reuse, enhancing the sustainability of the process. acs.org Microwave and ultrasound irradiation have also been employed to accelerate reactions and reduce energy consumption. frontiersin.org

Installation and Derivatization of the Ethylsulfinyl Moiety

The introduction of the ethylsulfinyl group onto the phenyl ring is a critical step that can be achieved either before or after the formation of the pyrrole ring. A common strategy involves the synthesis of the corresponding sulfide, 1-(2-(ethylthio)phenyl)-1H-pyrrole, followed by a controlled oxidation to the sulfoxide.

Stereoselective Oxidation of Sulfides to Sulfoxides

The oxidation of a sulfide to a sulfoxide must be carefully controlled to avoid over-oxidation to the sulfone. When a chiral sulfoxide is desired, stereoselective methods are employed.

Metal-catalyzed asymmetric oxidation is a widely studied approach. Chiral titanium complexes, particularly those derived from diethyl tartrate (Kagan-Modena oxidation), are effective for the asymmetric oxidation of sulfides. frontiersin.org Vanadium complexes with chiral Schiff base ligands have also been shown to catalyze the oxidation of sulfides with high enantioselectivity using hydrogen peroxide as the oxidant. wikipedia.org Other metal catalysts based on iron and ruthenium have also been developed for this purpose. acsgcipr.org

Biocatalysis offers a green and highly selective alternative. Enzymes such as cyclohexanone (B45756) monooxygenase (CHMO) can catalyze the oxidation of thioethers with excellent enantioselectivity. acs.org

Interactive Table: Catalysts for Stereoselective Sulfide Oxidation
Catalyst SystemKey FeaturesEnantioselectivity (ee)Relevant Citations
Chiral Ti-salen Effective with UHP or H₂O₂.92-99% acsgcipr.org
Fe(salan) Water-compatible.High acsgcipr.org
Chiral Ru(NO)-salen Aerobic, visible light irradiation.High acsgcipr.org
Enzymes (e.g., CHMO) Green, highly selective.Excellent acs.org

Methods Involving Sulfenate Anion Chemistry

An alternative and powerful strategy for the formation of aryl sulfoxides involves the chemistry of sulfenate anions (RSO⁻).

Palladium-catalyzed arylation of sulfenate anions has emerged as a novel method for constructing the aryl-sulfoxide bond. wiley-vch.demdpi.com In this approach, a sulfenate anion, generated in situ from a suitable precursor such as a β-sulfinyl ester, is coupled with an aryl halide in the presence of a palladium catalyst. wiley-vch.deorganic-chemistry.org This method provides a direct route to aryl sulfoxides under mild conditions. wiley-vch.demdpi.com The use of chiral ligands in this palladium-catalyzed system allows for the enantioselective synthesis of aryl sulfoxides. nih.gov

This methodology offers a distinct advantage as it forms the C-S(O) bond directly, bypassing the need for a separate oxidation step and offering good control over the final sulfoxide product.

Chiral Auxiliary-Mediated Sulfoxide Formation

The creation of a stereogenic center at the sulfur atom in this compound is a critical step for accessing enantiomerically pure forms of the compound. While catalytic enantioselective oxidations are common, the use of chiral auxiliaries offers a powerful and established alternative for diastereoselective sulfoxide formation. illinois.edu This methodology typically involves the covalent attachment of a chiral molecule (the auxiliary) to a precursor, which then directs the stereochemical outcome of a subsequent reaction. The auxiliary is removed afterward to yield the enantiomerically enriched product.

The general approach involves the diastereoselective oxidation of a prochiral sulfide precursor, in this case, 1-(2-(Ethylsulfanyl)phenyl)-1H-pyrrole. The sulfoxide group itself, with its tetrahedral geometry when considering the lone pair of electrons, is conformationally stable and has a high barrier to inversion, making it an ideal stereogenic unit. illinois.edu

Methodologies for chiral sulfoxide synthesis often fall into two main categories:

Nucleophilic substitution on a chiral sulfinylating agent (e.g., Andersen synthesis using sulfinates derived from chiral alcohols like menthol).

Diastereoselective oxidation of a prochiral sulfide that already contains a chiral auxiliary.

For a molecule like the target compound, a common strategy would involve the synthesis of a precursor containing both the sulfide moiety and a covalently bonded chiral auxiliary. However, a more direct method involves the oxidation of the sulfide in the presence of a chiral reagent or catalyst that forms a transient chiral complex. More advanced methods utilize sulfinamides derived from chiral amino alcohols, which can be highly effective auxiliaries for stereoselective synthesis. illinois.edu For instance, Senanayake developed a modular synthesis of sulfinamide auxiliaries from amino indanols that proved effective in one-pot, stereoselective procedures. illinois.edu

The choice of oxidant and reaction conditions is crucial for achieving high diastereoselectivity. Common oxidants include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of a chiral catalyst or directing group. The auxiliary differentiates the two lone pairs on the sulfur atom, forcing the oxidant to attack from the less sterically hindered face, leading to the preferential formation of one diastereomer.

Auxiliary TypeGeneral PrinciplePotential Application to Target Compound
Chiral Sulfinates (Andersen) Reaction of an organometallic reagent with a chiral sulfinate ester (e.g., menthyl p-toluenesulfinate).Less direct for this specific target, as it builds the sulfoxide on a separate fragment before incorporation.
Oxathiazolidines Chiral auxiliaries derived from amino alcohols that direct the stereoselective functionalization of an attached group.An auxiliary could be placed on the pyrrole or phenyl ring to direct oxidation of the sulfide.
Phase-Transfer Catalysis Use of a chiral phase-transfer catalyst to mediate the oxidation of the sulfide by an inorganic oxidant. mdpi.comOxidation of 1-(2-(Ethylsulfanyl)phenyl)-1H-pyrrole using an oxidant like potassium permanganate (B83412) in a biphasic system with a chiral catalyst.

Convergent and Divergent Synthetic Routes to the Compound

The construction of the 1-aryl-1H-pyrrole scaffold can be approached through either convergent or divergent strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then joined together in the final stages. A divergent synthesis starts from a common intermediate that is sequentially modified to produce a variety of related structures.

One-Pot and Multicomponent Reactions for Scaffold Assembly

One-pot and multicomponent reactions (MCRs) represent highly efficient convergent strategies for assembling complex molecular scaffolds like N-arylpyrroles from simple, readily available starting materials in a single operation. nih.govrsc.org These methods improve atom economy, reduce waste, and save time compared to traditional multi-step syntheses. bohrium.comorganic-chemistry.org

Several MCRs are known for the synthesis of substituted pyrroles. bohrium.comsemanticscholar.org A particularly relevant approach for the target compound's scaffold is the ruthenium-catalyzed three-component reaction of ketones, amines, and vicinal diols, which offers a general and highly regioselective route to various substituted pyrroles. acs.orgcapes.gov.br This method is noted for its broad substrate scope and tolerance of functional groups.

A plausible MCR for the precursor, 1-(2-(Ethylsulfanyl)phenyl)-1H-pyrrole, could involve the reaction of 2-(ethylsulfanyl)aniline, a 1,4-dicarbonyl equivalent (such as 2,5-hexanedione (B30556) or 2,5-dimethoxytetrahydrofuran), and a suitable catalyst. The classic Paal-Knorr synthesis, which involves the condensation of a primary amine with a 1,4-dicarbonyl compound, is a foundational one-pot reaction for pyrrole synthesis and can be performed under mild, even aqueous, conditions. organic-chemistry.orgresearchgate.net

Another powerful one-pot strategy involves the Pd(II)-catalyzed C-C coupling of arylboronic acids with substituted aliphatic nitriles, followed by an in-situ cyclodehydration to form 3-substituted 2-aryl-1H-pyrroles. organic-chemistry.org While this specific example yields a 2-arylpyrrole, modifications of multicomponent strategies often allow for the synthesis of various regioisomers. For instance, light-induced phosphoric acid catalysis has been used for a one-pot, three-component synthesis of N-arylpyrroles from unactivated alkynes. nih.gov

Reaction NameComponentsRelevance to Target Scaffold
Paal-Knorr Synthesis Primary amine (e.g., 2-(Ethylsulfanyl)aniline) + 1,4-dicarbonyl compound.A direct, one-pot method to synthesize the 1-(2-(Ethylsulfanyl)phenyl)-1H-pyrrole precursor. researchgate.net
Ruthenium-Catalyzed MCR Ketone + Amine + Vicinal Diol.A versatile and regioselective method for preparing a wide range of substituted pyrroles. acs.orgcapes.gov.br
Three-Component Oxo-diarylation Alkyne + Benzoquinone derivative + Arylamine.Creates C-N axial chirality and the N-arylpyrrole core simultaneously, though may require specific starting materials. nih.gov

Sequential Functionalization Strategies

Sequential, or linear, synthesis provides a divergent and often more controlled approach to the target molecule. This strategy involves the stepwise construction and modification of the molecular framework, allowing for the precise introduction of functional groups. nih.gov For this compound, two primary sequential routes can be envisioned:

Route A: Functionalization of a Pre-formed N-Arylpyrrole

Synthesis of 1-phenyl-1H-pyrrole: This can be achieved via a Paal-Knorr reaction between aniline (B41778) and 2,5-dimethoxytetrahydrofuran.

Ortho-functionalization of the Phenyl Ring: The next step is the introduction of the ethylthio group at the C2 position of the phenyl ring. This is a challenging step that requires high regioselectivity. Methods could include ortho-lithiation followed by reaction with diethyl disulfide, or a transition-metal-catalyzed C-H functionalization reaction.

Oxidation: The final step is the oxidation of the resulting 1-(2-(Ethylsulfanyl)phenyl)-1H-pyrrole to the sulfoxide, as described in section 2.2.3.

Route B: Pyrrole Formation on a Pre-functionalized Aniline

Synthesis of 2-(Ethylsulfanyl)aniline: This starting material can be prepared through various methods, such as the reaction of 2-aminothiophenol (B119425) with an ethylating agent or the reduction of 1-(ethylthio)-2-nitrobenzene.

Pyrrole Ring Formation: The 2-(ethylsulfanyl)aniline is then subjected to a Paal-Knorr reaction with a 1,4-dicarbonyl compound (e.g., 2,5-dimethoxytetrahydrofuran) to form 1-(2-(Ethylsulfanyl)phenyl)-1H-pyrrole. researchgate.net

Oxidation: As in Route A, the final step is the oxidation of the sulfide to the sulfoxide.

Route B is often more practical as it avoids the difficult regioselectivity challenges associated with the direct functionalization of the N-phenyl ring of pyrrole. The synthesis of the substituted aniline precursor establishes the required substitution pattern early in the sequence. researchgate.net

Regioselective Control in Compound Synthesis

Regioselectivity is a cornerstone of a successful synthesis for a multi-substituted molecule like this compound, ensuring the formation of the correct constitutional isomer. The key challenge is controlling the substitution at the C2 position of the phenyl ring.

In sequential strategies (as in 2.3.2, Route A), achieving ortho-selectivity on the N-phenyl ring is non-trivial. While pyrrole is an electron-rich heterocycle, the N-phenyl group can be functionalized directly using modern catalytic methods. nih.gov Rhodium catalysts, for example, have been developed for the β-selective C-H arylation of the pyrrole ring itself, but directing functionalization to the ortho position of the N-aryl substituent often requires a directing group. acs.org

The most reliable method for ensuring regioselectivity is to use a pre-functionalized starting material , as in Route B. By beginning the synthesis with 2-(ethylsulfanyl)aniline, the position of the sulfur-containing group is fixed from the outset. The subsequent Paal-Knorr cyclization to form the pyrrole ring is a well-established and highly reliable transformation that does not typically result in isomeric products. researchgate.net

For multicomponent reactions , regioselectivity is dictated by the mechanism of the specific reaction. For example, ruthenium-catalyzed three-component reactions for pyrrole synthesis have been shown to be highly regioselective. acs.orgcapes.gov.br Similarly, studies on the synthesis of N-arylpyrazoles (an analogous N-aryl five-membered heterocycle) have demonstrated that careful choice of solvent and catalyst can lead to high regioselectivity in the condensation of arylhydrazines with unsymmetrical 1,3-diketones. organic-chemistry.org Aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), were found to significantly enhance regioselectivity. organic-chemistry.org These principles can often be extended to pyrrole synthesis, providing a pathway to control the final substitution pattern in one-pot procedures.

Synthetic ApproachMethod of RegiocontrolAdvantageDisadvantage
Sequential (Route A) Directed ortho-metalation or C-H activation of N-phenylpyrrole.Allows for late-stage diversification.Can be low-yielding and produce isomeric mixtures without a strong directing group.
Sequential (Route B) Use of pre-functionalized 2-(ethylsulfanyl)aniline.Excellent and unambiguous regiocontrol. researchgate.netRequires a separate synthesis of the substituted aniline precursor.
Multicomponent Reaction Inherent mechanistic bias of the chosen catalytic system. acs.orgcapes.gov.brHigh efficiency and atom economy.Regioselectivity is catalyst/reaction dependent and may require extensive optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms. uobasrah.edu.iq

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary tools for determining the carbon-hydrogen framework of a molecule. uobasrah.edu.iq The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrrole ring, the phenyl ring, and the ethylsulfinyl group. The aromatic protons on the phenyl and pyrrole rings typically resonate in the downfield region (around 6.0-8.0 ppm) due to the deshielding effects of the ring currents. The protons of the ethyl group (CH₂ and CH₃) will appear more upfield, with their multiplicity providing information about neighboring protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the aromatic rings will appear in the range of approximately 110-140 ppm. The carbons of the ethyl group will be found at higher field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrole H-2/H-56.5 - 7.5115 - 125
Pyrrole H-3/H-46.0 - 7.0105 - 115
Phenyl H-3'7.0 - 8.0125 - 135
Phenyl H-4'7.0 - 8.0125 - 135
Phenyl H-5'7.0 - 8.0125 - 135
Phenyl H-6'7.0 - 8.0125 - 135
Ethyl CH₂2.5 - 3.540 - 50
Ethyl CH₃1.0 - 1.510 - 20

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within a molecule. weizmann.ac.il

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. For instance, COSY would show correlations between the protons on the ethyl group and between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for piecing together the different fragments of the molecule, for example, by showing a correlation between the pyrrole protons and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. In the case of this compound, NOESY could reveal through-space interactions between the ethylsulfinyl group and the pyrrole ring.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₂H₁₃NOS), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, oxygen, and sulfur. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways may involve the loss of the ethyl group, the sulfinyl group, or cleavage of the bond between the phenyl and pyrrole rings.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₁₂H₁₄NOS⁺220.0845
[M+Na]⁺C₁₂H₁₃NNaOS⁺242.0664
[M-C₂H₅]⁺C₁₀H₈NOS⁺190.0376
[M-SO]⁺C₁₂H₁₃N⁺171.1048

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.

C-H stretching (aromatic): Around 3100-3000 cm⁻¹

C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

N-H stretching (pyrrole): A broad band around 3400-3200 cm⁻¹ is characteristic of the N-H bond in the pyrrole ring. researchgate.net

C=C stretching (aromatic): Around 1600-1450 cm⁻¹

S=O stretching (sulfoxide): A strong absorption band in the region of 1070-1030 cm⁻¹ is characteristic of the sulfinyl group.

C-N stretching: Around 1350-1250 cm⁻¹

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
N-H (pyrrole)3400 - 3200
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=C (aromatic)1600 - 1450
C-N1350 - 1250
S=O (sulfoxide)1070 - 1030

Chiroptical Spectroscopy for Enantiomeric Excess Determination

The sulfoxide group in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for studying these chiral molecules.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. Enantiomers will exhibit mirror-image CD spectra, allowing for their differentiation and the determination of enantiomeric excess (ee).

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD can be used to characterize enantiomers and determine their purity.

The synthesis of chiral heterohelicenes has demonstrated the utility of chiroptical measurements in characterizing complex chiral molecules. nih.gov

A comprehensive search for computational and theoretical investigation data specifically for the chemical compound This compound did not yield sufficient information to construct the detailed article as requested.

Publicly available scientific literature and chemical databases appear to lack specific studies on the quantum chemical calculations, conformational analysis, chiral recognition, or reaction mechanisms for this particular molecule. While general computational methodologies for pyrrole derivatives are well-documented, applying these findings to this compound without specific research would be speculative and not adhere to the required scientific accuracy.

Therefore, the content for the following sections and subsections as per the provided outline could not be generated:

Computational and Theoretical Investigations of 1 2 Ethylsulfinyl Phenyl 1h Pyrrole

Reaction Mechanism Elucidation via Computational Modeling

Further research or original computational studies on 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole would be required to provide the detailed, data-driven article requested.

Transition State Analysis of Key Synthetic Steps

A comprehensive search of available scientific literature and chemical databases did not yield specific studies on the transition state analysis for the key synthetic steps of this compound. Computational chemistry is a powerful tool for elucidating reaction mechanisms, and such analyses typically involve the use of quantum mechanical calculations, such as Density Functional Theory (DFT), to model the potential energy surface of a reaction. This allows for the identification and characterization of transition states, which are the highest energy points along the reaction coordinate.

For the synthesis of related pyrrole (B145914) compounds, transition state analyses have been instrumental in understanding the intricacies of various synthetic methodologies. These studies often focus on cycloaddition reactions, condensation reactions, and metal-catalyzed cross-coupling reactions, which are common strategies for constructing the pyrrole ring. The analysis of transition states in these reactions provides insights into the activation energies, reaction kinetics, and the stereochemical outcomes of the transformations.

In the absence of specific data for this compound, a hypothetical transition state analysis would likely focus on the formation of the pyrrole ring and the introduction of the ethylsulfinylphenyl substituent. The specific synthetic route employed would dictate the key steps to be analyzed. For instance, if a Paal-Knorr synthesis were used, the transition state for the cyclization of a 1,4-dicarbonyl precursor with a primary amine would be of primary interest. Alternatively, if a modern cross-coupling strategy were employed, the transition states of the catalytic cycle would be the focus of the investigation.

Computational Study of Intermediates and Reaction Pathways

Similar to the transition state analysis, a specific computational study of the intermediates and reaction pathways for the synthesis of this compound is not available in the current body of scientific literature. Computational studies on the reaction pathways of pyrrole synthesis, in general, provide valuable information about the stability of reaction intermediates and the feasibility of different mechanistic routes.

These studies often employ computational methods to calculate the energies of reactants, intermediates, transition states, and products. By mapping out the entire reaction pathway, researchers can identify the most energetically favorable route and gain a deeper understanding of the reaction mechanism. This information is crucial for optimizing reaction conditions, improving yields, and designing new synthetic strategies.

A theoretical investigation into the synthesis of this compound would likely involve the following:

Conformational Analysis: Determining the most stable conformations of the starting materials, intermediates, and the final product.

Reaction Mechanism Elucidation: Proposing and computationally evaluating different possible reaction mechanisms to identify the most likely pathway.

Intermediate Characterization: Calculating the geometries and energies of all relevant reaction intermediates to assess their stability.

Solvent Effects: Investigating the role of the solvent on the reaction pathway, as solvent molecules can significantly influence the energies of different species involved in the reaction.

While the specific computational data for this compound is not currently available, the principles and methodologies of computational chemistry provide a robust framework for such investigations. Future research in this area would be invaluable for a complete understanding of the synthesis and reactivity of this particular compound.

Chemical Reactivity and Transformation Pathways of 1 2 Ethylsulfinyl Phenyl 1h Pyrrole

Reactions Involving the Pyrrole (B145914) Heterocycle

The pyrrole ring is an aromatic, five-membered heterocycle that is characteristically electron-rich. The nitrogen atom's lone pair of electrons is delocalized into the ring, which significantly increases its electron density compared to benzene, making it highly susceptible to electrophilic attack. slideshare.netpearson.compharmaguideline.com

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of pyrroles. wikipedia.orgyoutube.com Due to the increased electron density from the nitrogen lone pair, pyrrole is much more reactive than benzene, often reacting under milder conditions. uobaghdad.edu.iqpearson.com Substitution typically occurs at the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance (three resonance structures) compared to attack at the C3 (β) position (two resonance structures). wikipedia.orgonlineorganicchemistrytutor.com

The ethylsulfinyl group on the adjacent phenyl ring is sterically remote and its electronic influence on the pyrrole ring's reactivity is primarily inductive, transmitted through the N-phenyl linker. Given the high intrinsic reactivity of the pyrrole ring, electrophilic substitution is expected to proceed readily at the C2 and C5 positions.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

Reaction Reagent/Conditions Expected Major Product(s)
Nitration HNO₃/Acetic Anhydride (B1165640) 1-(2-(Ethylsulfinyl)phenyl)-2-nitro-1H-pyrrole
Halogenation N-Bromosuccinimide (NBS) in THF 2-Bromo-1-(2-(ethylsulfinyl)phenyl)-1H-pyrrole
Sulfonation SO₃-Pyridine complex 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole-2-sulfonic acid
Friedel-Crafts Acylation Acetic Anhydride/SnCl₄ 2-Acetyl-1-(2-(ethylsulfinyl)phenyl)-1H-pyrrole

| Vilsmeier-Haack Formylation | POCl₃/DMF | this compound-2-carbaldehyde |

This table is based on the general reactivity patterns of N-substituted pyrroles. uobaghdad.edu.iqpearson.comwikipedia.org

The electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles. Direct nucleophilic aromatic substitution is not a common pathway unless the ring is activated by potent electron-withdrawing groups.

However, the protons on the pyrrole ring can be abstracted by strong bases. wikipedia.org For N-substituted pyrroles, metalation with organolithium reagents like n-butyllithium typically occurs at the C2 position, creating a nucleophilic pyrryl anion. wikipedia.orgresearchgate.net This anion can then react with various electrophiles. For example, metalation of 1-methylpyrrole (B46729) with n-butyllithium followed by reaction with an electrophile results in substitution at the C2 position. researchgate.net A similar reaction with 1-phenylpyrrole (B1663985) and n-butyllithium, followed by carbonation, yields 1-phenylpyrrole-2-carboxylic acid. researchgate.net

For this compound, treatment with a strong base like butyllithium (B86547) would likely lead to deprotonation at the C2 position of the pyrrole ring, forming a lithium salt. This intermediate serves as a powerful nucleophile for creating new carbon-carbon or carbon-heteroatom bonds.

Pyrroles can participate in cycloaddition reactions, although their aromatic character makes them less reactive as dienes in Diels-Alder reactions compared to non-aromatic dienes. wikipedia.org The reactivity can be enhanced by the presence of electron-withdrawing groups on the nitrogen atom. wikipedia.orgorganic-chemistry.org These reactions typically involve the pyrrole acting as the 4π-electron component in a [4+2] cycloaddition. organic-chemistry.orgwikipedia.orgnerdfighteria.info

A notable cycloaddition pathway for N-arylpyrroles involves their reaction with aryne intermediates, such as benzyne (B1209423). nih.govnih.gov The reaction of N-arylpyrroles with benzynes, generated from diaryliodonium salts, proceeds as a Diels-Alder cycloaddition to furnish bridged-ring amine structures in moderate to excellent yields. nih.gov This methodology has been shown to be effective for a wide range of 1-arylpyrroles, with the electronic properties of the aryl substituents having little influence on the reaction outcome. nih.gov Therefore, this compound would be expected to react with a benzyne precursor to yield a corresponding bridged-ring adduct.

Pyrroles can also engage in other types of cycloadditions, including [3+2] and [4+3] reactions, to form various five- and seven-membered heterocyclic systems, respectively. fiveable.methieme-connect.denih.gov

Reactivity of the Ethylsulfinyl Group

The sulfoxide (B87167) functional group is a versatile center for chemical transformations, offering pathways for rearrangement, oxidation, and reduction.

The Pummerer rearrangement is a characteristic reaction of sulfoxides bearing at least one α-hydrogen. organicreactions.org It involves the conversion of a sulfoxide into an α-acyloxy thioether upon treatment with an acid anhydride, such as acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA). wikipedia.orgchem-station.com The mechanism begins with the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. wikipedia.org This electrophilic intermediate is then trapped by a nucleophile. wikipedia.org

For N-(2-(alkylsulfinyl)phenyl)pyrroles, a class of compounds to which the title molecule belongs, a fascinating variant known as the "interrupted Pummerer rearrangement" has been reported. researchgate.net Instead of an external nucleophile or the acetate (B1210297) counterion attacking the α-carbon of the ethyl group, the highly nucleophilic pyrrole ring acts as an intramolecular nucleophile.

Research has shown that treating N-(2-(alkylsulfinyl)phenyl)pyrroles with TFAA does not lead to the classic Pummerer product. researchgate.net Instead, the reaction proceeds via an intramolecular cyclization. The electrophilic sulfur species generated under the Pummerer conditions is attacked by the C2 position of the pyrrole ring. This results in the formation of a fused heterocyclic system, pyrrolo[2,1-b]benzothiazole, after subsequent steps. researchgate.netyoutube.com This transformation provides a powerful method for constructing complex N,S-heterocycles from readily available sulfoxides. researchgate.net

The sulfur atom in the ethylsulfinyl group exists in an intermediate oxidation state and can be readily either oxidized to a sulfone or reduced to a sulfide (B99878).

Oxidation: The oxidation of sulfoxides to sulfones is a common and high-yielding transformation. A variety of oxidizing agents can be employed for this purpose. organic-chemistry.org Hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are frequently used. organic-chemistry.orgmanchester.ac.uk The reaction is generally clean and selective, with little risk of over-oxidation of other parts of the molecule under controlled conditions. Oxidation of this compound would yield 1-(2-(ethylsulfonyl)phenyl)-1H-pyrrole.

Reduction: The sulfinyl group can also be reduced back to the corresponding sulfide. This transformation can be accomplished using various reducing agents. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule. Common reagents for this reduction include metal hydrides, phosphine-based reagents, and certain acid/halide combinations. The reduction of this compound would produce 1-(2-(ethylthio)phenyl)-1H-pyrrole.

Table 2: Reagents for the Oxidation and Reduction of the Sulfinyl Group

Transformation Reagent/Conditions Product
Oxidation Hydrogen Peroxide (H₂O₂) 1-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole
meta-Chloroperoxybenzoic acid (m-CPBA) 1-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole
Potassium permanganate (B83412) (KMnO₄) 1-(2-(Ethylsulfonyl)phenyl)-1H-pyrrole
Reduction Trifluoroacetic anhydride/Sodium iodide 1-(2-(Ethylthio)phenyl)-1H-pyrrole
Titanium(IV) chloride/Sodium iodide 1-(2-(Ethylthio)phenyl)-1H-pyrrole

This table summarizes common reagents for the interconversion of sulfoxides, sulfones, and sulfides. organic-chemistry.orgacs.org

Ligand Properties and Metal Complexation of the Sulfoxide

The sulfoxide functional group is known to act as a ligand, coordinating to metal centers through its oxygen or sulfur atom. This dual-coordination ability makes sulfoxide-containing compounds versatile in the field of coordination chemistry. researchgate.net Pyrrole and its derivatives are also widely used as ligands in the synthesis of metal complexes, contributing to the development of catalysts and biologically active compounds. researchgate.netnih.gov However, no specific studies detailing the ligand properties or the metal complexation behavior of this compound have been identified. Research on the coordination of this specific molecule, including the formation of complexes with transition metals like platinum, palladium, or nickel, and characterization of their geometric and electronic structures, remains unpublished. nih.govmdpi.com

Cross-Coupling and Functionalization Reactions

Cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions (e.g., Stille, Heck, Sonogashira)

Palladium-catalyzed reactions such as the Stille, Heck, and Sonogashira couplings are powerful tools for functionalizing aromatic and heterocyclic compounds. rsc.org

Stille Reaction: This reaction couples an organotin compound with an organohalide. wikipedia.orglibretexts.org It is tolerant of many functional groups, making it highly versatile. youtube.comwiley-vch.de

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org It is a cornerstone of C-C bond formation and can be performed intramolecularly to construct complex ring systems. nih.govlibretexts.orgprinceton.edu

Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org It is widely used in the synthesis of natural products and pharmaceuticals. nih.govnih.gov

Despite the broad utility of these reactions, no specific examples or research studies demonstrating the use of this compound as a substrate in Stille, Heck, or Sonogashira coupling reactions are available in the reviewed literature. Such studies would typically investigate reaction yields, optimal catalytic conditions, and the electronic influence of the ethylsulfinyl-phenyl-pyrrole scaffold on the reaction's outcome.

Functionalization of the Phenyl Ring

The functionalization of aryl rings is crucial for modifying molecular properties. The sulfoxide group can act as a directing group in C-H activation/functionalization reactions, typically guiding substitution to the ortho position. researchgate.netmanchester.ac.uk Furthermore, dearomative functionalization of aryl sulfoxides has been reported as a method to introduce diverse functionalities. nih.gov However, specific protocols for the functionalization of the phenyl ring within this compound, whether through directed C-H activation or classical electrophilic aromatic substitution, have not been documented. Similarly, direct arylation methods that are often applied to pyrroles and other heterocycles have not been specifically reported for this compound. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions are key strategies for the synthesis of fused heterocyclic systems. Depending on the substrate's structure, these reactions can be triggered by various reagents or catalysts, leading to the formation of new rings. For instance, palladium-catalyzed intramolecular reactions are known to efficiently produce polycyclic structures. nih.govchemrxiv.org Electrophilic addition to alkyne systems bearing a tethered nucleophile is another common strategy for cyclization. rsc.org While related structures like N-acyliminium ions and other sulfur-containing aromatic systems undergo synthetically useful cyclizations, rsc.orgresearchgate.net there is no available research describing the intramolecular cyclization pathways of this compound.

Advanced Analytical Methodologies for Purity and Stability Assessment of 1 2 Ethylsulfinyl Phenyl 1h Pyrrole

The comprehensive evaluation of a chemical compound's purity and stability is fundamental for its application in research and development. For 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole, a molecule featuring a pyrrole (B145914) ring, a phenyl group, and a chiral sulfoxide (B87167), a suite of advanced analytical techniques is required to ensure its quality and predict its shelf-life under various conditions. These methods are designed to separate the main compound from any impurities, including starting materials, by-products, and degradation products, as well as to resolve its enantiomers.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure sulfoxides is a significant objective in modern organic chemistry, given their utility as chiral auxiliaries and their presence in biologically active molecules. For 1-(2-(Ethylsulfinyl)phenyl)-1H-pyrrole, the development of novel asymmetric synthetic routes is a primary area for future research. Current methods for generating chiral sulfoxides often rely on the oxidation of prochiral sulfides using chiral oxidants or enzymatic processes. While effective, these methods can have limitations in terms of substrate scope and scalability.

Future research could focus on transition metal-catalyzed enantioselective oxidation of the corresponding sulfide (B99878), 1-(2-(ethylthio)phenyl)-1H-pyrrole. The development of new chiral catalyst systems, perhaps based on vanadium, titanium, or iron complexes with bespoke chiral ligands, could offer higher enantioselectivities and milder reaction conditions.

Another promising avenue is the use of β-sulfinyl esters as precursors. mdpi.com These can generate sulfenate anions in situ, which can then react with various electrophiles in the presence of a chiral catalyst to produce chiral sulfoxides. mdpi.com Adapting this methodology for the synthesis of this compound could provide a versatile and highly enantioselective route. For instance, reacting a suitable β-sulfinyl ester with an appropriate phenylating agent under chiral palladium catalysis could yield the desired product with high enantiomeric excess. mdpi.com

Synthetic ApproachPotential Catalyst/ReagentAnticipated Advantages
Asymmetric OxidationChiral Vanadium or Titanium ComplexesDirect oxidation, potentially high enantioselectivity.
Catalytic Enantioselective ArylationPalladium with Chiral Ligands (e.g., Josiphos-type)High enantiomeric excess (ee) values, modular approach. mdpi.com
Nucleophilic Addition to SulfinyliminesOrganometallic ReagentsHigh diastereoselectivity, access to diverse derivatives. researchgate.netnih.gov

Exploration of Advanced Catalytic Applications

The inherent chirality and the presence of both a soft sulfur donor and a potentially coordinating pyrrole (B145914) ring make this compound an attractive candidate for applications in asymmetric catalysis. The sulfoxide (B87167) group is a well-established directing group for C-H activation, capable of coordinating to a metal center and facilitating functionalization at a specific position. researchgate.netresearchgate.net

Future research should explore the utility of this compound as a chiral ligand in a variety of transition metal-catalyzed reactions. For example, its application in asymmetric C-C bond-forming reactions, such as Suzuki-Miyaura or Heck couplings, could lead to the synthesis of valuable chiral biaryl compounds or substituted styrenes. The proximity of the chiral sulfoxide to the pyrrole-substituted phenyl ring could create a well-defined chiral pocket around the metal center, inducing high levels of enantioselectivity.

Furthermore, the pyrrole nitrogen could act as an additional coordinating atom, potentially enabling bidentate chelation and enhancing the stability and reactivity of the catalytic species. Investigations into its use in reactions like asymmetric hydrogenation, hydrosilylation, or cycloaddition reactions are warranted. The modular nature of the scaffold would also allow for the synthesis of a library of related ligands with varying steric and electronic properties by modifying the substituents on the pyrrole or phenyl rings.

Integration into Complex Molecular Architectures

The 1-phenyl-1H-pyrrole motif is a key structural element in various biologically active compounds and functional materials. mdpi.com The ability to incorporate the this compound unit into larger, more complex molecular architectures could lead to the discovery of novel pharmaceuticals, agrochemicals, or materials with unique properties.

One avenue of research could involve using the pyrrole ring as a platform for further functionalization. For instance, electrophilic substitution reactions on the pyrrole ring could introduce additional functional groups, which could then be used for subsequent transformations. Alternatively, the pyrrole ring could participate in cycloaddition reactions to construct more elaborate heterocyclic systems. rsc.org

The sulfoxide group can also serve as a handle for further synthetic manipulations. For example, it can be reduced to the corresponding sulfide or oxidized to the sulfone, thereby modulating the electronic properties and biological activity of the molecule. The Pummerer reaction of the sulfoxide could also be employed to introduce new substituents at the α-carbon of the ethyl group.

Integration StrategyPotential ReactionResulting Structure
Pyrrole FunctionalizationElectrophilic Aromatic SubstitutionSubstituted pyrrole derivatives.
Cycloaddition Reactions[3+2] or [4+2] CycloadditionsFused heterocyclic systems.
Sulfoxide ManipulationReduction or OxidationSulfide or sulfone derivatives.

Deeper Understanding of Structure-Reactivity Relationships via Computational Studies

To guide and accelerate the experimental work outlined above, detailed computational studies are essential. Density Functional Theory (DFT) calculations can provide valuable insights into the structure-reactivity relationships of this compound. nih.gov

Computational modeling can be used to:

Predict the most stable conformations of the molecule and its metal complexes. This is crucial for understanding the origins of stereoselectivity in catalytic reactions.

Elucidate reaction mechanisms . By calculating the energies of transition states and intermediates, researchers can identify the most likely reaction pathways and optimize reaction conditions accordingly.

Correlate structural features with catalytic activity . For example, the dihedral angle between the phenyl and pyrrole rings, as well as the orientation of the ethylsulfinyl group, are likely to have a significant impact on the compound's coordinating ability and its effectiveness as a chiral ligand.

Design improved catalysts . By understanding the key factors that govern reactivity and selectivity, new generations of ligands based on the this compound scaffold can be rationally designed.

Structure-activity relationship (SAR) studies, informed by computational data, will be invaluable in optimizing the performance of this compound in various applications. acs.orgacs.org By systematically modifying the structure and evaluating the impact on its properties, a comprehensive understanding of this promising molecule can be achieved.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.